molecular formula C9H8BrClO2 B2947146 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one CAS No. 30095-50-2

2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one

Cat. No.: B2947146
CAS No.: 30095-50-2
M. Wt: 263.52
InChI Key: OIMMLGVIZOHKSH-UHFFFAOYSA-N
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Description

2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one (CAS 30095-50-2) is a brominated aromatic ketone with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . This compound is characterized as a tan to white solid or powder with a melting point of 97-101 °C and is recommended to be stored sealed in dry conditions at room temperature . It is a versatile synthetic intermediate in organic chemistry and pharmaceutical research, primarily valued for its reactive bromoketone group. This functional group makes the molecule an excellent building block for further chemical transformations, including nucleophilic substitution reactions and the synthesis of more complex heterocyclic compounds . Researchers utilize this compound in the development of novel chemical entities, where its structure can be leveraged to create potential kinase activators and other biologically active molecules . As a key reagent in life science and materials science applications, it is available in various purity grades, including high and ultra-high purity forms up to 99.999% . This product is intended for research and development purposes in a laboratory setting. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

2-bromo-1-(3-chloro-4-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIMMLGVIZOHKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the bromination of 1-(3-chloro-4-methoxyphenyl)ethan-1-one. The reaction typically involves the use of bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors or batch reactors to ensure consistent quality and yield. Safety measures, such as proper ventilation and handling of bromine, are crucial in industrial production.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can convert the bromine atom to hydrogen, resulting in different structural isomers.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.

  • Substitution: Nucleophiles like sodium iodide (NaI) in acetone can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carboxylic acids, ketones, or alcohols.

  • Reduction: Alcohols or other reduced derivatives.

  • Substitution: Iodides or other substituted derivatives.

Scientific Research Applications

2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one has several scientific research applications:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one exerts its effects depends on the specific application. For example, in drug discovery, the compound may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would vary based on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one, highlighting differences in substituents, physicochemical properties, and applications:

Compound Substituents Molecular Weight (g/mol) Key Properties/Applications References
This compound 3-Cl, 4-OCH₃ 277.54 Pharmaceutical intermediate (e.g., norfenefrine synthesis); ligand for 5-HT₆ receptor studies.
2-Bromo-1-(4-hydroxyphenyl)ethan-1-one 4-OH 215.04 Precursor to adrenaline analogs; crystalline structure validated via X-ray diffraction.
2-Bromo-1-(3,4-difluorophenyl)ethan-1-one 3-F, 4-F 235.03 High purity (95+%); used in neurochemical research.
2-Bromo-1-[4-(trifluoromethyl)phenyl]ethan-1-one 4-CF₃ 267.04 Technical grade; severe irritant (H314/H318 warnings).
2-Bromo-1-(2-chlorophenyl)ethan-1-one 2-Cl 233.49 Commercial availability; used in multicomponent heterocycle synthesis.
2-Bromo-1-(2,4-dichlorophenyl)ethan-1-one 2-Cl, 4-Cl 266.93 Structural similarity (89%) to target compound; relevance in SAR studies.
2-Bromo-1-(5-methoxy-1H-indol-3-yl)ethan-1-one Indole core, 5-OCH₃ 268.11 Key intermediate for sulfonamide ligands targeting 5-HT₆ receptors.
2-Bromo-1-(3,5-dimethoxyphenyl)ethan-1-one 3-OCH₃, 5-OCH₃ 259.09 High yield (87%); characterized by distinct ¹H NMR signals (δ 3.89 ppm, 6H).

Key Observations:

Substituent Effects on Reactivity :

  • Electron-withdrawing groups (e.g., -CF₃ in ) increase electrophilicity at the ketone, enhancing reactivity in nucleophilic substitutions.
  • Methoxy groups (e.g., 3,4-OCH₃ in the target compound) provide steric hindrance and moderate electron-donating effects, influencing crystallization and synthetic yields .

Synthetic Yields :

  • Compounds with methoxy-substituted aryl groups (e.g., 3,5-dimethoxyphenyl derivative) show higher yields (~85–87%) compared to halogenated analogs (~30–40%) due to improved solubility in Et₂O/EtOH .

Biological Relevance :

  • Indole-containing analogs (e.g., ) exhibit enhanced binding to serotonin receptors, whereas halogenated derivatives (e.g., 3,4-difluoro in ) are prioritized in neurochemical assays.

Safety Profiles :

  • Trifluoromethyl and dichlorophenyl derivatives (e.g., ) carry higher toxicity risks (skin/eye irritation) compared to methoxy-substituted compounds.

Biological Activity

2-Bromo-1-(3-chloro-4-methoxyphenyl)ethan-1-one is a compound that has attracted attention in various fields of biological research due to its potential applications in drug discovery and as a biochemical probe. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant case studies.

The compound is characterized by its unique structure, which includes a bromine atom, a chloro group, and a methoxy group attached to a phenyl ring. This structural arrangement is significant for its biological activity, influencing how it interacts with various biological targets.

The biological activity of this compound primarily involves its role as a probe in cellular studies. The compound can interact with specific molecular targets such as enzymes or receptors, thereby modulating various biological pathways. The exact mechanism varies depending on the context of its application:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Cellular Probes : Used to study cellular processes and mechanisms.

Synthesis Methods

Recent studies have highlighted various synthetic routes for obtaining this compound. For instance, the reduction of 2-bromo-3'-methoxyacetophenone using NaBH4 has been documented, yielding high enantiomeric excess and conversion rates .

Antitumor Activity

Research indicates that compounds related to this compound exhibit significant antitumor properties. For example, derivatives with similar structural motifs have shown potent inhibitory effects against various cancer cell lines, with IC50 values in the nanomolar range .

CompoundTargetIC50 (nM)
CFI-400945PLK4<10
Compound 82aPim Kinases0.4 - 1.1
Compound 83MM1.S640

Case Studies

A notable case study involved the use of a similar compound in inhibiting tumor growth in mouse models. The compound demonstrated effective inhibition of HCT116 colon cancer cells, suggesting that structural modifications around the phenyl core can enhance anticancer activity .

Applications in Research

The versatility of this compound extends beyond antitumor activity:

  • Biochemical Probes : Utilized to elucidate cellular mechanisms and pathways.
  • Synthetic Chemistry : Serves as a building block for synthesizing more complex organic molecules.

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